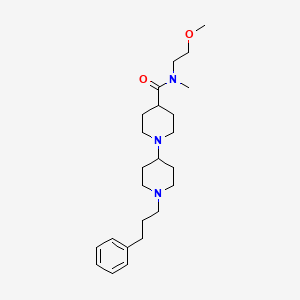![molecular formula C19H33N3 B4983631 N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine, commonly known as "DEPEA," is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of ethylenediamine and has been studied for its potential use in pharmacological research due to its unique structure and properties. In
作用機序
The mechanism of action of DEPEA is not fully understood, but it is thought to involve the modulation of sigma-1 receptors and the dopamine transporter. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, while inhibition of the dopamine transporter can lead to increased levels of dopamine in the brain. These effects may contribute to the potential therapeutic benefits of DEPEA.
Biochemical and Physiological Effects:
Studies have shown that DEPEA has a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is involved in cognitive function. DEPEA has also been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, DEPEA has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
実験室実験の利点と制限
One advantage of using DEPEA in lab experiments is its availability. The compound is readily available for research purposes and can be synthesized using well-established methods. Additionally, DEPEA has been well-studied and its properties are well-documented in the literature. However, one limitation of using DEPEA in lab experiments is its potential toxicity. Studies have shown that DEPEA can be toxic at high doses, and care should be taken when handling the compound.
将来の方向性
For research involving DEPEA include the development of new drugs for the treatment of neurological disorders, the study of its mechanism of action, and its potential use in other areas of research.
合成法
The synthesis of DEPEA involves the reaction of 1-(2-phenylethyl)-4-piperidinone with diethylamine and ethylenediamine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography techniques. The synthesis of DEPEA has been well-documented in the literature, and the compound is readily available for research purposes.
科学的研究の応用
DEPEA has been studied for its potential use in pharmacological research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory formation, and neuroprotection. DEPEA has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. These properties make DEPEA a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
N',N'-diethyl-N-[1-(2-phenylethyl)piperidin-4-yl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3/c1-3-21(4-2)17-13-20-19-11-15-22(16-12-19)14-10-18-8-6-5-7-9-18/h5-9,19-20H,3-4,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSWOXZKJMWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)
![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![N-benzyl-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4983577.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)


![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)

![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)